(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
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Overview
Description
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a novel compound that has gained attention for its unique chemical structure and potential applications in various fields of science. The presence of both pyridinyl and pyrrolidinyl groups, along with bromine and methylthio substituents, adds to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multiple steps. It begins with the formation of the core pyridin-2-yl structure, followed by bromination to introduce the bromine atom. Subsequently, the methanone group is added using acylation techniques, and finally, the pyrrolidinyl and methylthio groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production may employ continuous flow synthesis to optimize yield and efficiency. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often yielding sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions may target the bromine atom, leading to debromination.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the functional groups present.
Oxidation: : Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.
Substitution: : Nucleophiles like amines and thiols and electrophiles like alkyl halides are frequently employed.
Oxidation: : Products like sulfoxides and sulfones.
Reduction: : Products like debrominated analogs.
Substitution: : Variety of substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: Explored for its potential as a biochemical probe due to its reactive sites which can interact with biological molecules.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial and anticancer activities.
Industry: Utilized in material science for creating novel polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Unique Features:
The presence of both pyridinyl and pyrrolidinyl groups.
Bromine and methylthio substituents which enhance its reactivity and binding affinity.
(3-Pyridinyl)pyrrolidin-1-ylmethanone.
(3-(2-Bromo)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone.
Each of these compounds has unique structural features that may lead to different chemical and biological properties.
Feel free to ask for more specific details or dive deeper into any of these sections!
Properties
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-23-15-12(4-2-8-19-15)16(21)20-9-6-11(10-20)22-14-13(17)5-3-7-18-14/h2-5,7-8,11H,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQURXDQAMHOZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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